molecular formula C27H26N2O7 B12277975 Fmoc-Gly-N(Hmb)-Gly-OH

Fmoc-Gly-N(Hmb)-Gly-OH

Cat. No.: B12277975
M. Wt: 490.5 g/mol
InChI Key: HGJOCRVDNRTQME-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-N(Hmb)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often used in solid-phase peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-N(Hmb)-Gly-OH typically involves the protection of the amino group of glycine with the Fmoc groupThe reaction conditions often involve the use of acid chlorides and coupling reagents such as N,O-dimethylhydroxylamine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-N(Hmb)-Gly-OH undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to remove protecting groups.

    Substitution: Substitution reactions are common in peptide synthesis to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions are typically peptides with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Gly-N(Hmb)-Gly-OH is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptide chains .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine

In medicine, peptides synthesized using this compound are used in drug development and as therapeutic agents. They are also used in the development of diagnostic tools and vaccines.

Industry

In the industrial sector, this compound is used in the production of various peptide-based products, including cosmetics, food additives, and agricultural chemicals.

Mechanism of Action

The mechanism of action of Fmoc-Gly-N(Hmb)-Gly-OH involves the protection of the amino group of glycine during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The Hmb group provides additional protection and stability during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-N(Hmb)-Gly-OH is unique due to the presence of both the Fmoc and Hmb protecting groups. This combination provides enhanced stability and protection during peptide synthesis, making it particularly useful for the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C27H26N2O7/c1-35-17-11-10-16(24(30)13-17)12-23(26(32)33)29-25(31)14-28-27(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,22-23,30H,12,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1

InChI Key

HGJOCRVDNRTQME-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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